

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(1-Methoxypropan-2-yl)piperazine dihydrochloride
Cat. No.:	B1424894

[Get Quote](#)

An In-Depth Technical Guide to 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride

Abstract: This technical guide provides a comprehensive overview of **1-(1-Methoxypropan-2-yl)piperazine dihydrochloride** (CAS No: 1258640-14-0), a key building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a representative synthetic pathway, and explores its primary application as a component in the development of targeted protein degraders. Furthermore, standard analytical protocols for characterization and quality control are presented. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction and Core Compound Identity

1-(1-Methoxypropan-2-yl)piperazine dihydrochloride is a disubstituted piperazine derivative. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile linker connecting different pharmacophoric elements.^[1] This particular compound has gained significance as a building block in the synthesis of bifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs).^[2] Its structure incorporates a chiral center and a methoxy group, which can influence solubility, metabolic stability, and conformational rigidity of the final drug candidate.

The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in subsequent synthetic reactions under aqueous or polar solvent conditions.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in synthetic and medicinal chemistry.

Property	Value	Source
CAS Number	1258640-14-0	[2] [3]
Molecular Formula	C ₈ H ₂₀ Cl ₂ N ₂ O	[2] [4]
Molecular Weight	231.163 g/mol	[2] [4]
Appearance	Typically a white to off-white solid	Inferred
Purity	≥97% (Commercially available)	[2]
Storage Conditions	Room temperature, inert atmosphere	[2] [5]
Solubility	High water solubility expected	Inferred [6]

Structural Representation

Caption: Chemical structure of **1-(1-Methoxypropan-2-yl)piperazine dihydrochloride**.

Representative Synthesis Pathway

While proprietary synthesis methods may vary, a plausible and chemically sound route to the free base, 1-(1-Methoxypropan-2-yl)piperazine, involves the reductive amination of 1-methoxy-2-propanone with piperazine. This common reaction for forming C-N bonds is efficient and utilizes readily available starting materials. The final dihydrochloride salt is then formed by treating the free base with hydrochloric acid.

Workflow: Two-Step Synthesis

- Reductive Amination: Piperazine is reacted with 1-methoxy-2-propanone in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB). STAB is a mild and selective reagent, ideal for this transformation as it reduces the intermediate iminium ion faster than the ketone, minimizing side reactions.
- Salt Formation: The purified free base is dissolved in a suitable organic solvent (e.g., isopropanol or diethyl ether) and treated with two equivalents of hydrochloric acid (often as a solution in the same solvent) to precipitate the dihydrochloride salt, which can then be isolated by filtration.

Caption: Representative two-step synthesis of the target compound.

Application in Drug Discovery: A Protein Degrader Building Block

The primary utility of **1-(1-Methoxypropan-2-yl)piperazine dihydrochloride** is as a structural component or "building block" for more complex molecules, particularly in the field of targeted protein degradation.^[2] Piperazine moieties are frequently employed as linkers in PROTACs, which are heterobifunctional molecules that induce the degradation of a specific target protein.

A PROTAC consists of three parts:

- A ligand that binds to a target Protein of Interest (POI).
- A ligand that binds to an E3 ubiquitin ligase.
- A chemical linker that connects the two ligands.

The piperazine group within this building block can serve as a robust and synthetically tractable anchor point within the linker. Its two nitrogen atoms allow for orthogonal functionalization, enabling chemists to connect it to the POI-binding and E3-binding moieties. The methoxypropan-2-yl substituent can provide a specific conformational constraint or solubility profile to the linker, which is a critical parameter for optimizing the ternary complex formation (POI-PROTAC-E3 Ligase) and subsequent degradation efficacy.

Experimental Workflow: PROTAC Assembly

The following diagram illustrates a conceptual workflow where this building block is incorporated into a PROTAC.

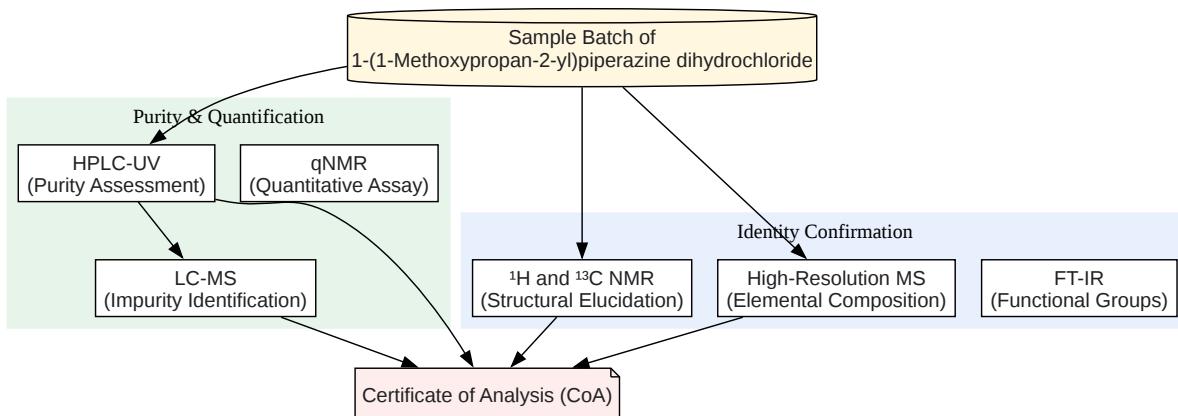
Caption: Conceptual workflow for incorporating the building block into a PROTAC.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the compound. A combination of chromatographic and spectroscopic methods should be employed.

Protocol 1: Purity Assessment by HPLC-UV

This method is adapted from standard procedures for analyzing piperazine derivatives and is suitable for determining purity and detecting related substances.[\[7\]](#)


- System: High-Performance Liquid Chromatography with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 1.0 mL/min.[\[7\]](#)
- Column Temperature: 35°C.[\[7\]](#)
- Detection Wavelength: 210 nm (piperazines lack a strong chromophore, so low UV is used for detection).
- Sample Preparation: Dissolve a known quantity of the compound in the mobile phase (50:50 A:B) to a concentration of approximately 0.5 mg/mL.
- Injection Volume: 10 μ L.[\[7\]](#)

- Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

- System: Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion into an Electrospray Ionization (ESI) source.
- Ionization Mode: Positive ESI mode is preferred to detect the protonated molecule.
- Expected Ions:
 - Free Base ($C_8H_{18}N_2O$): $[M+H]^+ = 159.15$ (calculated).
 - The dihydrochloride will not be observed directly but will dissociate in solution.
- Analysis: The observed mass-to-charge ratio (m/z) should match the calculated value for the protonated free base within a narrow tolerance (e.g., ± 0.1 Da for standard MS, < 5 ppm for High-Resolution MS).

Analytical Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Comprehensive analytical workflow for compound characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 1258640-14-0|1-(1-Methoxypropan-2-yl)piperazine dihydrochloride|BLD Pharm [bldpharm.com]
- 4. 1-(1-methoxypropan-2-yl)piperazine dihydrochloride | 1258640-14-0 [chemicalbook.com]
- 5. 885699-91-2|1-(1-Methoxy-2-methylpropan-2-yl)piperazine|BLD Pharm [bldpharm.com]

- 6. 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (64966-35-4) for sale [vulcanchem.com]
- 7. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [1-(1-Methoxypropan-2-yl)piperazine dihydrochloride CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1424894#1-1-methoxypropan-2-yl-piperazine-dihydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com